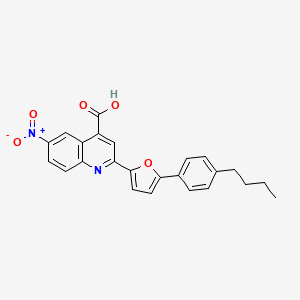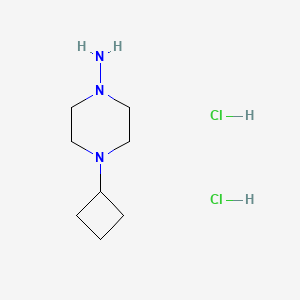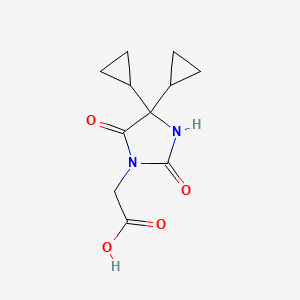
CID 168011738
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-Fluvastatin D6 sodium is a deuterated form of fluvastatin, a synthetic lipid-lowering agent belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels in the blood and prevent cardiovascular diseases. The deuterated version, (3S,5R)-Fluvastatin D6 sodium, is specifically designed to enhance the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Fluvastatin D6 sodium involves multiple steps, starting from commercially available starting materials. The key steps include:
Stereoselective Synthesis: The stereoselective synthesis of the (3S,5R) configuration is achieved through chiral catalysts or chiral auxiliaries.
Deuteration: Specific hydrogen atoms in the fluvastatin molecule are replaced with deuterium using deuterated reagents under controlled conditions.
Sodium Salt Formation: The final step involves the conversion of the deuterated fluvastatin to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
Industrial production of (3S,5R)-Fluvastatin D6 sodium follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-Fluvastatin D6 sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with modified functional groups.
Scientific Research Applications
(3S,5R)-Fluvastatin D6 sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated compounds.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: Applied in the development of new lipid-lowering agents with improved pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of (3S,5R)-Fluvastatin D6 sodium involves the inhibition of HMG-CoA reductase, an enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower blood cholesterol levels. The deuteration enhances the stability and metabolic profile of the compound, resulting in prolonged action and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
Fluvastatin: The non-deuterated version of (3S,5R)-Fluvastatin D6 sodium.
Rosuvastatin: Another statin with a similar mechanism of action but different chemical structure.
Atorvastatin: A widely used statin with a different pharmacokinetic profile.
Uniqueness
(3S,5R)-Fluvastatin D6 sodium is unique due to its deuterated nature, which provides enhanced pharmacokinetic properties compared to its non-deuterated counterparts. The presence of deuterium atoms increases the metabolic stability and reduces the rate of degradation, leading to improved efficacy and safety profiles.
Properties
Molecular Formula |
C24H26FNNaO4 |
|---|---|
Molecular Weight |
440.5 g/mol |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/b12-11+;/t18-,19-;/m0./s1/i1D3,2D3; |
InChI Key |
CUOKYGJQSIKNFS-WPPSXBOFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F.[Na] |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)





